Potassium hydroxymethoxybenzenesulfonate hemihydrate

Description

Properties

IUPAC Name |

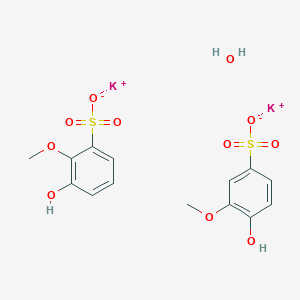

dipotassium;3-hydroxy-2-methoxybenzenesulfonate;4-hydroxy-3-methoxybenzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O5S.2K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;1-12-7-5(8)3-2-4-6(7)13(9,10)11;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBUQNBYJQIRZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC=C1S(=O)(=O)[O-])O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16K2O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium guaiacolsulfonate (hemihydrate) is synthesized through a two-step process:

Sulfonation of Guaiacol: Guaiacol (2-methoxyphenol) is reacted with concentrated sulfuric acid to produce guaiacol sulfonic acid.

Neutralization: The resulting guaiacol sulfonic acid is then neutralized with potassium carbonate or potassium hydroxide to form potassium guaiacolsulfonate.

Industrial Production Methods

In industrial settings, the synthesis of potassium guaiacolsulfonate (hemihydrate) follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically crystallized and dried to obtain the hemihydrate form .

Chemical Reactions Analysis

Types of Reactions

Potassium guaiacolsulfonate (hemihydrate) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols .

Scientific Research Applications

Pharmaceutical Applications

1.1. Potassium Channel Modulation

One of the primary applications of potassium hydroxymethoxybenzenesulfonate hemihydrate is as a modulator of potassium channels. Potassium channels play crucial roles in cellular functions, including the regulation of insulin secretion and vascular smooth muscle contraction. The compound has been investigated for its potential to open ATP-sensitive potassium channels (K_ATP), which are important in treating conditions like hypertension and diabetes .

1.2. Drug Formulation

The formation of salts, such as this compound, can enhance the solubility and stability of active pharmaceutical ingredients (APIs). This compound serves as a counterion that can improve the pharmacokinetic properties of drugs, facilitating better absorption and bioavailability . For example, formulations utilizing this compound have been shown to maintain stability under various environmental conditions, making them suitable for long-term storage .

Material Science Applications

2.1. Synthesis of Advanced Materials

This compound can be utilized in the synthesis of advanced materials, particularly in the development of conductive polymers and nanocomposites. The compound's ability to interact with various substrates allows it to be incorporated into polymer matrices, enhancing their electrical conductivity and mechanical properties .

2.2. Hydrogen Bonding Networks

Research indicates that this compound can participate in forming hydrogen-bonded networks within materials, which can be crucial for developing new materials with specific thermal and mechanical properties . Such networks can lead to innovations in creating lightweight yet strong materials suitable for aerospace and automotive applications.

Chemical Synthesis Applications

3.1. Catalysis

The compound has been explored as a catalyst in organic reactions due to its unique chemical structure that allows it to facilitate various chemical transformations effectively. Its role as a catalyst can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

3.2. Green Chemistry Initiatives

In line with green chemistry principles, this compound is being evaluated for its potential use in environmentally friendly processes. Its ability to function under mild conditions reduces the need for harsh reagents or solvents, aligning with sustainable practices in chemical manufacturing .

Case Studies

Mechanism of Action

Potassium guaiacolsulfonate (hemihydrate) works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion by making coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Position Effects: The 3-methoxy-4-hydroxy configuration in Potassium hydroxymethoxybenzenesulfonate is critical for its expectorant activity, as positional isomers (e.g., 3-hydroxy-4-methoxy) may exhibit altered pharmacokinetics or reduced efficacy .

Counterion and Solubility :

- The potassium salt form enhances water solubility compared to the parent guaiacolsulfonic acid, which is less soluble in its protonated state .

- Sodium salts of similar sulfonates (e.g., 5-nitroguaiacol sodium salt, CAS 67233-85-6) may differ in hygroscopicity or stability .

Table 2: Functional and Industrial Comparisons

Key Observations :

Expectorant Specificity :

- Potassium hydroxymethoxybenzenesulfonate is uniquely optimized for respiratory applications, unlike halogenated sulfonates, which are more common in synthetic chemistry (e.g., as intermediates for benzothiazine derivatives) .

- Guaiacol derivatives without sulfonation (e.g., guaiacwood oil, CAS 8006-76-6) lack mucolytic activity and are used in fragrances or preservatives .

Biological Activity

Potassium hydroxymethoxybenzenesulfonate hemihydrate, also known as potassium guaiacolsulfonate hemihydrate, is a compound with notable biological activities, primarily recognized for its role as an expectorant in respiratory treatments. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 78247-49-1

- Molecular Formula : C₈H₉KO₄S

This compound functions primarily by:

- Mucolytic Activity : It acts by thinning mucus in the lungs, making it less viscous and easier to expel through coughing. This property is particularly beneficial in conditions such as bronchitis and other respiratory tract infections .

- Expectorant Properties : The compound enhances the secretion of respiratory tract fluids, promoting the clearance of phlegm and reducing cough severity .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Mucolytic Agent | Reduces mucus viscosity, facilitating easier expectoration. |

| Expectorant | Increases respiratory secretions, aiding in the clearance of mucus. |

| Anti-inflammatory Effects | Potential to reduce inflammation in the respiratory tract (under investigation). |

Case Studies and Research Findings

- Respiratory Conditions :

- Pediatric Applications :

- Combination Therapies :

Q & A

Basic: What are the established synthesis routes for Potassium hydroxymethoxybenzenesulfonate hemihydrate?

Methodological Answer:

The compound is synthesized via sulfonation of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. Key steps include:

Sulfonation : Guaiacol reacts with concentrated sulfuric acid under controlled temperatures (50–70°C) to form hydroxymethoxybenzenesulfonic acid.

Neutralization : The sulfonic acid is neutralized with KOH, yielding the potassium salt.

Hydration : Crystallization in aqueous media produces the hemihydrate form.

Purification involves recrystallization from ethanol-water mixtures. Purity is confirmed via melting point analysis (literature range: 280–285°C with decomposition) and elemental analysis (K: ~15.5%, S: ~12.8%) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms hemihydrate stoichiometry. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .

- FT-IR Spectroscopy : Identifies sulfonate (S=O stretching at ~1180–1120 cm⁻¹) and methoxy (C-O-C at ~1250 cm⁻¹) functional groups .

- NMR : H NMR in D₂O shows aromatic protons (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.8 ppm) .

- Elemental Analysis : Validates empirical formula (C₇H₇KO₅S·0.5H₂O) with ≤1% deviation from theoretical values .

Advanced: How can researchers resolve discrepancies in crystallographic data interpretation?

Methodological Answer:

Discrepancies often arise from twinning or partial hydration. Strategies include:

- Multi-Program Refinement : Cross-validate using SHELXL, Olex2, and PLATON to assess hydrogen bonding and solvent-accessible voids .

- Thermogravimetric Analysis (TGA) : Quantify hemihydrate stability by measuring mass loss at 100–150°C (theoretical H₂O loss: ~3.6%) .

- High-Resolution Powder XRD : Differentiate polymorphs by comparing experimental and simulated patterns .

Advanced: What strategies optimize synthesis for high-purity yields?

Methodological Answer:

- DOE (Design of Experiments) : Vary reaction time (4–8 hrs), temperature (60–80°C), and KOH stoichiometry (1.0–1.2 eq) to maximize yield (>85%) and purity (>98%).

- In-Line pH Monitoring : Maintain pH 7–8 during neutralization to avoid hydrolysis byproducts.

- Crystallization Control : Use slow cooling (0.5°C/min) to enhance crystal uniformity. Purity is assessed via HPLC (C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 254 nm) .

Basic: What is the pharmacological mechanism of this compound as an expectorant?

Methodological Answer:

The compound reduces mucus viscosity via sulfonate group interactions with glycoproteins. Methodological approaches include:

- In Vitro Models : Measure sputum viscoelasticity using rheometry after treatment with 0.1–1.0 mM solutions .

- In Vivo Studies : Administer 125–300 mg/kg doses in murine models and quantify mucociliary clearance rates via tracheal dye expulsion assays .

Advanced: How to analyze stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via:

Advanced: How to address quantification challenges in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 251.1 → 152.0 (compound) and m/z 255.1 → 156.0 (deuterated internal standard).

- Sample Preparation : Deproteinize serum with methanol (1:4 v/v) and extract using solid-phase cartridges (e.g., Oasis HLB) .

Basic: What are the key purity criteria for this compound in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.